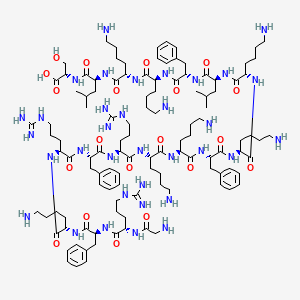

H-Gly-Arg-Phe-Lys-Arg-Phe-Arg-Lys-Lys-Phe-Lys-Lys-Leu-Phe-Lys-Lys-Leu-Ser-OH

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

化合物 H-Gly-Arg-Phe-Lys-Arg-Phe-Arg-Lys-Lys-Phe-Lys-Lys-Leu-Phe-Lys-Lys-Leu-Ser-OH は、アミノ酸配列からなるペプチドです。ペプチドは、ペプチド結合によって連結された短いアミノ酸鎖であり、生物学的プロセスにおいて重要な役割を果たしています。

準備方法

合成経路および反応条件

H-Gly-Arg-Phe-Lys-Arg-Phe-Arg-Lys-Lys-Phe-Lys-Lys-Leu-Phe-Lys-Lys-Leu-Ser-OH のようなペプチドの合成は、通常、固相ペプチド合成 (SPPS) を用います。この方法は、固体樹脂に固定された成長中のペプチド鎖に、アミノ酸を逐次的に付加することを可能にするものです。このプロセスには以下が含まれます。

脱保護: 樹脂結合アミノ酸のアミノ末端から保護基を除去します。

カップリング: HBTU や DIC などのカップリング試薬を使用して、配列内の次のアミノ酸を付加します。

切断: トリフルオロ酢酸 (TFA) などの切断試薬を使用して、ペプチドを樹脂から最終的に除去します。

工業的製造方法

ペプチドの工業的製造では、SPPS プロセスを合理化する自動ペプチド合成装置が使用されることがよくあります。これらの装置は、複数の合成サイクルを処理することができ、高収率と高純度を保証します。さらに、大規模生産では、より長いペプチドの場合、液相ペプチド合成 (LPPS) が使用される場合があります。

化学反応の分析

反応の種類

ペプチドは、次のようなさまざまな化学反応を起こす可能性があります。

酸化: システイン残基を含むペプチドは、酸化によってジスルフィド結合を形成することができます。

還元: ジスルフィド結合は、ジチオスレイトール (DTT) などの還元剤を使用して、遊離チオールに還元することができます。

置換: アミノ酸残基は、アセチル化やメチル化などの置換反応によって修飾することができます。

一般的な試薬と条件

酸化: 過酸化水素またはヨウ素を穏やかな条件下で使用します。

還元: DTT またはトリス (2-カルボキシエチル) ホスフィン (TCEP) を使用します。

置換: アセチル化には無水酢酸、メチル化にはヨウ化メチルを使用します。

主要な生成物

これらの反応の主要な生成物には、官能基が変化した修飾ペプチドが含まれ、その生物学的活性と安定性に影響を与える可能性があります。

科学研究への応用

化学

H-Gly-Arg-Phe-Lys-Arg-Phe-Arg-Lys-Lys-Phe-Lys-Lys-Leu-Phe-Lys-Lys-Leu-Ser-OH のようなペプチドは、より複雑な分子の合成において構成要素として使用され、タンパク質の構造と機能を研究するためのモデルとして使用されます。

生物学

生物学的研究では、ペプチドはタンパク質間相互作用、酵素基質の関係、細胞シグナル伝達経路を研究するためのプローブとして役立ちます。

医学

ペプチドは、疾患の治療において治療的可能性を秘めています。ホルモン、酵素阻害剤、または抗菌剤として作用することができます。この特定のペプチド配列は、創薬および薬物送達システムにおける応用がある可能性があります。

産業

工業分野では、ペプチドは化粧品、食品添加物の開発や、化学反応の触媒として使用されています。

科学的研究の応用

Chemistry

Peptides like H-Gly-Arg-Phe-Lys-Arg-Phe-Arg-Lys-Lys-Phe-Lys-Lys-Leu-Phe-Lys-Lys-Leu-Ser-OH are used as building blocks in the synthesis of more complex molecules and as models for studying protein structure and function.

Biology

In biological research, peptides serve as probes to study protein-protein interactions, enzyme-substrate relationships, and cellular signaling pathways.

Medicine

Peptides have therapeutic potential in treating diseases. They can act as hormones, enzyme inhibitors, or antimicrobial agents. This specific peptide sequence may have applications in drug development and delivery systems.

Industry

In the industrial sector, peptides are used in the development of cosmetics, food additives, and as catalysts in chemical reactions.

作用機序

ペプチドの作用機序は、その配列と構造によって異なります。受容体や酵素などの特定の分子標的に結合して、その効果を発揮することができます。例えば、ペプチドは天然のリガンドを模倣して、受容体に結合し、生物学的応答を引き起こすことができます。関与する経路には、シグナル伝達、遺伝子発現調節、代謝プロセスなどがあります。

類似化合物との比較

類似化合物

- H-Gly-Arg-Gly-Asp-Ser-Pro-Lys

- H-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-Pro-Gln-OH

- H-Gly-Ser-Ser (octanoyl)-Phe-Leu-Ser-Pro-Glu-His-Gln-Arg-Val-Gln-Gln-Arg-Lys-Glu-Ser-Lys-Lys-Pro-Pro-Ala-Lys-Leu-Gln-Pro-Arg-OH

独自性

H-Gly-Arg-Phe-Lys-Arg-Phe-Arg-Lys-Lys-Phe-Lys-Lys-Leu-Phe-Lys-Lys-Leu-Ser-OH の独自性は、その特定の配列にあり、これはその生物学的活性と潜在的な応用を決定します。複数のリシンとアルギニン残基の存在は、陰性電荷を帯びた分子への結合親和性を高める可能性があり、さまざまな研究および治療的状況で有用となります。

生物活性

The compound H-Gly-Arg-Phe-Lys-Arg-Phe-Arg-Lys-Lys-Phe-Lys-Lys-Leu-Phe-Lys-Lys-Leu-Ser-OH is a synthetic peptide with a complex sequence that suggests potential biological activities. Peptides like this one are often studied for their roles in various physiological processes, including their effects on cellular signaling, antimicrobial properties, and therapeutic applications.

Structure and Properties

This peptide consists of 18 amino acids, featuring a combination of basic (Arg, Lys) and aromatic (Phe, Leu) residues. The presence of multiple lysine and arginine residues indicates a high potential for interaction with negatively charged biological membranes and proteins.

| Amino Acid | Count |

|---|---|

| Glycine (Gly) | 1 |

| Arginine (Arg) | 4 |

| Phenylalanine (Phe) | 5 |

| Lysine (Lys) | 6 |

| Leucine (Leu) | 3 |

| Serine (Ser) | 1 |

Antimicrobial Activity

Research has shown that peptides with similar sequences exhibit significant antimicrobial properties. For instance, cationic peptides can disrupt bacterial membranes due to their positive charge, which interacts with the negatively charged components of bacterial cells. The presence of multiple lysine and arginine residues in this compound suggests it may possess similar antimicrobial capabilities.

Cytotoxic Effects

Studies have indicated that certain peptides can induce apoptosis in cancer cells. The specific sequence of this compound may enhance its ability to target cancerous cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies.

Modulation of Immune Response

Peptides can also play a role in modulating immune responses. For example, they may act as immunomodulators by influencing cytokine production. The arginine residues in the peptide could be pivotal in enhancing nitric oxide production, which is essential for immune response modulation.

Case Studies

- Antimicrobial Peptide Studies

- Cancer Cell Apoptosis

- Immunomodulatory Effects

特性

分子式 |

C113H188N34O20 |

|---|---|

分子量 |

2342.9 g/mol |

IUPAC名 |

(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoic acid |

InChI |

InChI=1S/C113H188N34O20/c1-70(2)62-86(104(160)146-91(67-75-40-15-8-16-41-75)109(165)139-79(44-19-26-54-116)97(153)134-82(47-22-29-57-119)101(157)142-87(63-71(3)4)105(161)147-92(69-148)110(166)167)141-100(156)81(46-21-28-56-118)133-96(152)78(43-18-25-53-115)137-107(163)89(65-73-36-11-6-12-37-73)144-102(158)83(48-23-30-58-120)135-95(151)77(42-17-24-52-114)132-99(155)84(50-32-60-129-112(124)125)140-108(164)90(66-74-38-13-7-14-39-74)145-103(159)85(51-33-61-130-113(126)127)136-98(154)80(45-20-27-55-117)138-106(162)88(64-72-34-9-5-10-35-72)143-94(150)76(131-93(149)68-121)49-31-59-128-111(122)123/h5-16,34-41,70-71,76-92,148H,17-33,42-69,114-121H2,1-4H3,(H,131,149)(H,132,155)(H,133,152)(H,134,153)(H,135,151)(H,136,154)(H,137,163)(H,138,162)(H,139,165)(H,140,164)(H,141,156)(H,142,157)(H,143,150)(H,144,158)(H,145,159)(H,146,160)(H,147,161)(H,166,167)(H4,122,123,128)(H4,124,125,129)(H4,126,127,130)/t76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-/m0/s1 |

InChIキー |

YWAOJBTYFPBFPD-FNWPXSAPSA-N |

異性体SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CN |

正規SMILES |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CCCNC(=N)N)NC(=O)CN |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。